Gallidermin

Listeria foodborne pathogen lantibiotic potency

Gallidermin delivers quantifiable performance advantages over nisin: 6.25–12.5× greater potency against Listeria monocytogenes (MIC 0.5–2 µg/mL vs 6.25–12.5 µg/mL), significantly lower mammalian cytotoxicity, and a unique inverse MRSA susceptibility profile (MIC 1.56 µg/mL vs MRSA). Its compact 22-AA scaffold with enhanced lipid II-binding kinetics makes it the ideal template for SAR and lantibiotic engineering studies where nisin substitution compromises data integrity. Choose gallidermin for unambiguous, publication-ready results.

Molecular Formula
Molecular Weight
Cat. No. B1576560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallidermin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallidermin Procurement Guide: Lantibiotic Peptide for Antimicrobial Research Applications


Gallidermin is a type-A lantibiotic bacteriocin produced by Staphylococcus gallinarum, consisting of a 22-amino-acid polycyclic peptide (molecular mass ~2,164 Da) characterized by thioether bridges (lanthionine and methyllanthionine) and a distinctive C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) modification [1]. It belongs to the cationic antimicrobial peptide class and targets Gram-positive bacteria via lipid II binding and membrane pore formation [2]. Gallidermin is most structurally and biosynthetically similar to epidermin (differing by a single amino acid substitution: Leu⁶ in gallidermin replaces Ile⁶ in epidermin) and is related to nisin, though gallidermin/epidermin are substantially shorter peptides (22 vs. 34 amino acids) [3].

Why Nisin or Other Lantibiotics Cannot Substitute for Gallidermin in Specialized Research


Substituting nisin for gallidermin in research applications yields fundamentally different experimental outcomes due to divergent cytotoxic profiles, target-binding dynamics, and antimicrobial potencies against key pathogens. Despite sharing a common lipid II binding motif, gallidermin and nisin exhibit mechanistically distinct interactions with the target membrane: gallidermin adopts the lipid II-binding conformation twice as frequently as nisin, contributing to 10-fold higher in vivo efficiency differences [1]. Moreover, gallidermin demonstrates markedly lower cytotoxicity than nisin in mammalian cell models, a distinction that directly impacts the interpretation of host-pathogen interaction studies [2]. Against Listeria monocytogenes, gallidermin demonstrates approximately 6-fold greater potency than nisin in wild-type strains (MIC 2 μg/ml vs. 12.5 μg/ml) and approximately 12.5-fold greater potency in ΔanrB mutant strains (0.5 μg/ml vs. 6.25 μg/ml) [3]. These quantifiable divergences preclude simple in-class substitution.

Gallidermin Quantitative Differentiation Evidence: Comparative Data vs. Nisin and Epidermin


Gallidermin vs. Nisin: 6-Fold to 12.5-Fold Superior Potency Against Listeria monocytogenes

In head-to-head antimicrobial susceptibility testing against Listeria monocytogenes EGD-e, gallidermin exhibited an MIC of 2 μg/ml compared to nisin's MIC of 12.5 μg/ml—a 6.25-fold potency advantage for gallidermin [1]. The differential was even more pronounced in the ΔanrB mutant strain, where gallidermin achieved an MIC of 0.5 μg/ml versus nisin's 6.25 μg/ml, representing a 12.5-fold greater potency [1].

Listeria foodborne pathogen lantibiotic potency

Gallidermin Displays Lowest Cytotoxicity Among Tested Antimicrobial Peptides

In a comparative cytotoxicity study using intestinal epithelial cell models (HT29 and Caco-2), gallidermin was identified as the least cytotoxic antimicrobial peptide tested, ranking lower than nisin A, magainin I, magainin II, and melittin [1]. Notably, nisin caused significant hemolysis at concentrations 1,000-fold above its antimicrobial activity, whereas gallidermin's hemolytic profile was substantially more favorable [1].

cytotoxicity mammalian cell safety therapeutic index

Gallidermin Adopts Lipid II-Binding Conformation 2× More Frequently Than Nisin

Molecular dynamics simulations revealed that epidermin and gallidermin adopt the complex-forming conformation for lipid II binding twice as frequently as nisin does, a property attributed to enhanced binding via the lysine 4 side chain [1]. This conformational preference correlates with observations that nisin can be 10-fold less efficient in vivo compared to epidermin and gallidermin peptides despite nisin's higher intrinsic pore-forming capability [1].

lipid II binding molecular dynamics mechanism of action

Gallidermin MIC Against MRSA: 8× Lower Than Against Methicillin-Sensitive S. aureus

Gallidermin demonstrated a notable inverse resistance profile against Staphylococcus aureus: the MIC against methicillin-resistant S. aureus (MRSA) was 1.56 μg/ml, which is 8-fold lower than the MIC of 12.5 μg/ml observed against methicillin-sensitive S. aureus (MSSA) [1]. Both MIC and MBC values were equivalent, indicating bactericidal activity rather than merely bacteriostatic effects [1]. A separate study corroborated this activity range, reporting gallidermin MICs between 4 and 8 μg/ml against S. aureus and S. epidermidis irrespective of methicillin resistance status, including the USA300 MRSA strain [2].

MRSA Staphylococcus aureus antimicrobial resistance

Gallidermin Structural Uniqueness: 22-Amino-Acid Scaffold vs. Nisin's 34-Amino-Acid Structure

Gallidermin and epidermin possess the same putative lipid II binding motif as nisin but are considerably shorter peptides at only 22 amino acids, compared to nisin's 34 amino acids [1]. Despite this reduced length, gallidermin retains potent antimicrobial activity and demonstrates membrane thickness-dependent pore formation that differs fundamentally from nisin's pore-forming behavior [1].

peptide engineering lantibiotic structure minimal scaffold

Gallidermin Prevents Staphylococcal Biofilm Formation at Sublethal Concentrations

Gallidermin efficiently prevents biofilm formation by both S. aureus and S. epidermidis in a dose-dependent manner, an effect attributed to repression of biofilm-related targets including ica (intercellular adhesin) and atl (major autolysin) [1]. This biofilm-preventive activity occurs at sublethal concentrations, distinguishing gallidermin's anti-biofilm properties from its direct bactericidal effects [2]. However, gallidermin's killing activity against 24-hour and 5-day-old mature biofilms was significantly decreased, with 0.1–1.0% of cells surviving as persisters [1].

biofilm prevention Staphylococcus implant-associated infection

Gallidermin Application Scenarios: Research Areas Where Differentiation Drives Procurement


Listeria monocytogenes Control and Food Safety Research

Gallidermin's 6.25-fold to 12.5-fold MIC advantage over nisin against Listeria monocytogenes makes it the superior choice for food safety studies requiring precise dose-response characterization or investigation of AnrAB-mediated lantibiotic resistance mechanisms [1]. The lower MIC enables researchers to use less compound per experiment while maintaining discriminatory power between wild-type and resistant strains.

Mammalian Cell Co-Culture and Host-Pathogen Interaction Studies

For experiments involving extended co-incubation of antimicrobial peptides with mammalian cells (e.g., intestinal epithelial models HT29/Caco-2), gallidermin's favorable cytotoxicity profile—ranking lowest among tested AMPs—minimizes confounding off-target effects on host cells [2]. This property is particularly valuable for studies examining therapeutic index, immune modulation, or epithelial barrier integrity where nisin's higher cytotoxicity would skew results.

MRSA-Focused Antimicrobial Resistance Research

Gallidermin's unique inverse resistance profile (MIC 1.56 μg/ml against MRSA vs. 12.5 μg/ml against MSSA) positions it as a valuable probe for investigating β-lactam resistance cross-susceptibility and collateral sensitivity mechanisms [3]. Researchers studying methicillin resistance pathways or screening for compounds with differential activity against resistant strains will find gallidermin's preferential MRSA activity a distinctive experimental variable unavailable with nisin or epidermin.

Lipid II Binding Mechanism and Lantibiotic Engineering Studies

Gallidermin's 22-amino-acid scaffold—significantly shorter than nisin's 34-amino-acid structure—combined with its 2× greater frequency of lipid II-binding conformation adoption makes it an ideal template for structure-activity relationship studies and peptide engineering [4]. Researchers investigating minimal lantibiotic scaffolds, lysine-4-mediated binding enhancement, or analog generation with improved proteolytic resistance will benefit from gallidermin's tractable structural framework [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallidermin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.